

4-(Methylsulfonyl)phenol molecular structure and formula

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)phenol

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An In-depth Technical Guide to 4-(Methylsulfonyl)phenol

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of **4-(Methylsulfonyl)phenol**, a key chemical intermediate in organic synthesis and drug discovery. The document details its molecular structure, chemical formula, physicochemical properties, and established synthesis protocols. Furthermore, it explores its significant role as a building block in the development of therapeutic agents, such as GPR119 agonists and glucokinase activators. All quantitative data is presented in structured tables for clarity, and key experimental procedures are described in detail. Logical workflows, including its synthesis and application, are visualized using Graphviz diagrams to facilitate understanding.

Introduction

4-(Methylsulfonyl)phenol, also known as p-hydroxyphenyl methyl sulfone, is an organic compound featuring a phenol ring substituted with a methylsulfonyl group at the para position. Its unique electronic and structural properties make it a valuable reagent and building block in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing methylsulfonyl group and the acidic phenolic hydroxyl group allows for diverse chemical transformations. This guide serves as a technical resource, consolidating critical information on

its structure, properties, synthesis, and applications for professionals in the scientific community.

Molecular Structure and Properties

The molecular structure of **4-(Methylsulfonyl)phenol** consists of a benzene ring functionalized with a hydroxyl (-OH) group and a methylsulfonyl (-SO₂CH₃) group at opposite ends (positions 1 and 4).

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
Molecular Formula	C ₇ H ₈ O ₃ S[1][2][3][4][5]
IUPAC Name	4-(methylsulfonyl)phenol[2][6]
CAS Number	14763-60-1[1][5]
Synonyms	4-Hydroxyphenyl methyl sulfone, p-(Methylsulfonyl)phenol, 4-Mesylphenol[1][2][7][8]
InChI	InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3[2][6]
Canonical SMILES	CS(=O)(=O)C1=CC=C(C=C1)O[4][9]

Table 2: Physicochemical Properties

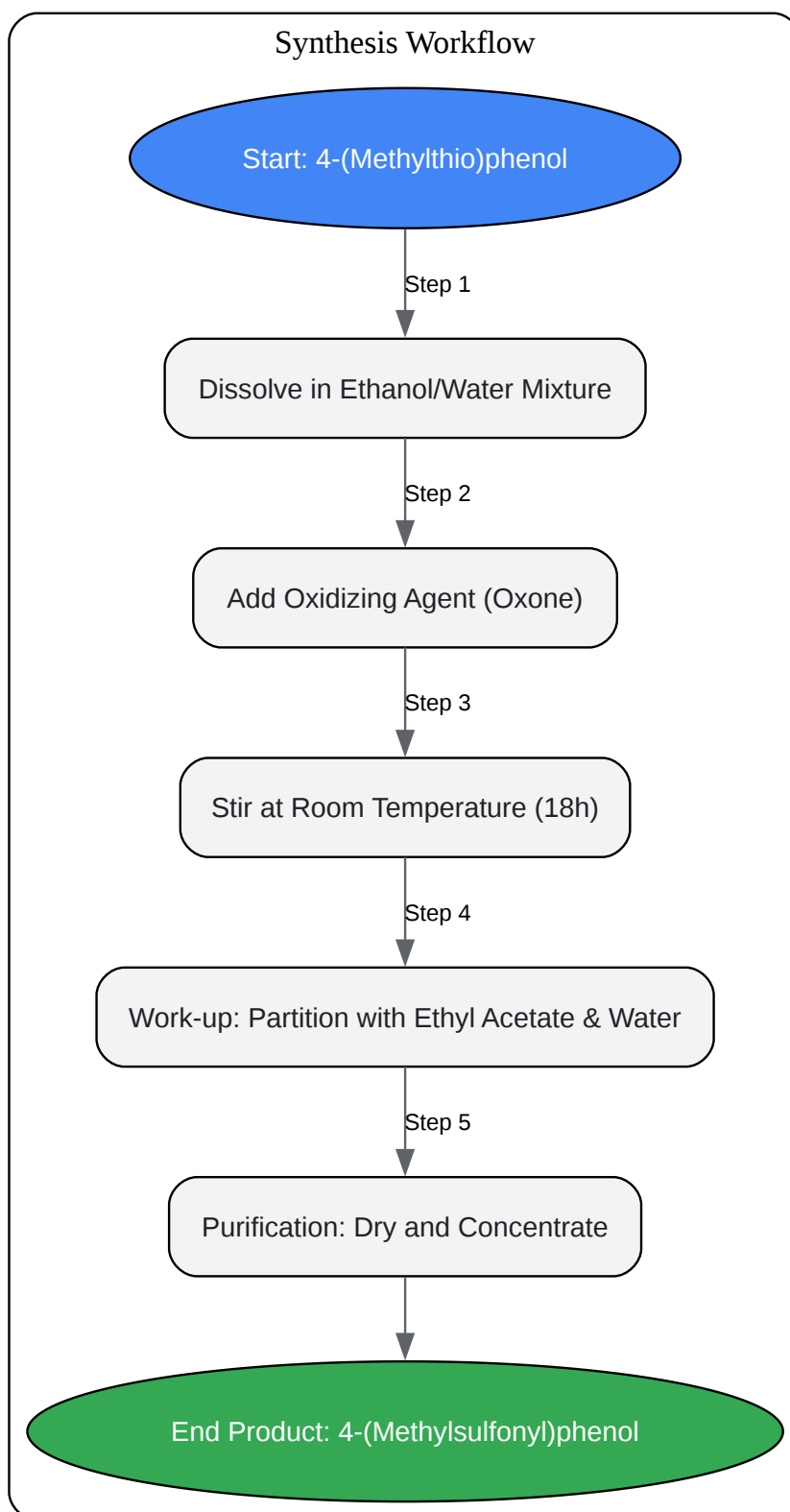
Property	Value
Molecular Weight	172.20 g/mol [1] [2] [3] [5]
Appearance	Tan to pink-brown powder [1] [10]
Melting Point	90-95 °C [1]
Boiling Point	272.52 °C (estimate) [1]
Solubility	Soluble in DMSO and Methanol; slightly soluble in water [1] [3]
pKa	7.83 at 25 °C [1]
LogP	0.886 (estimate) [1]

Synthesis of 4-(Methylsulfonyl)phenol

The most common and efficient synthesis of **4-(Methylsulfonyl)phenol** involves the oxidation of its thioether precursor, 4-(methylthio)phenol. This transformation can be achieved using various oxidizing agents, with Oxone (potassium peroxymonosulfate) being a widely used and effective option.

General Synthesis Workflow

The synthesis is a straightforward two-step process starting from 4-(methylthio)phenol, which is oxidized to the corresponding sulfone.



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Caption: Workflow for the synthesis of **4-(Methylsulfonyl)phenol**.

Detailed Experimental Protocol: Oxidation with Oxone

This protocol is adapted from established laboratory procedures for the synthesis of **4-(Methylsulfonyl)phenol**.^{[1][10][11]}

Materials:

- 4-(methylthio)phenol
- Oxone (Potassium peroxymonosulfate)
- Ethanol
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (anhydrous)

Procedure:

- A solution of 4-(methylthio)phenol (0.50 g, 3.2 mmol) is prepared in ethanol (10.0 mL).^{[1][11]}
- Water (10.0 mL) is subsequently added to the solution at room temperature.^{[1][11]}
- Oxone (0.99 g, 6.5 mmol) is added portion-wise to the stirred solution.^{[1][11]}
- The resulting reaction mixture is stirred vigorously at room temperature for approximately 18 hours.^{[1][10][11]}
- After the reaction is complete, the mixture is partitioned between ethyl acetate and water.^{[1][11]}
- The organic layers are combined, washed with brine, and then dried over anhydrous magnesium sulfate.^{[1][11]}

- The solvent is removed under reduced pressure (in vacuo) to yield **4-(Methylsulfonyl)phenol**. The product is typically obtained as a semi-solid with a high yield (approx. 96%).[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Product identity can be confirmed by LCMS, which should show a peak corresponding to $[M+H]^+$ at $m/z = 173.0$.[\[1\]](#)[\[10\]](#)[\[11\]](#)

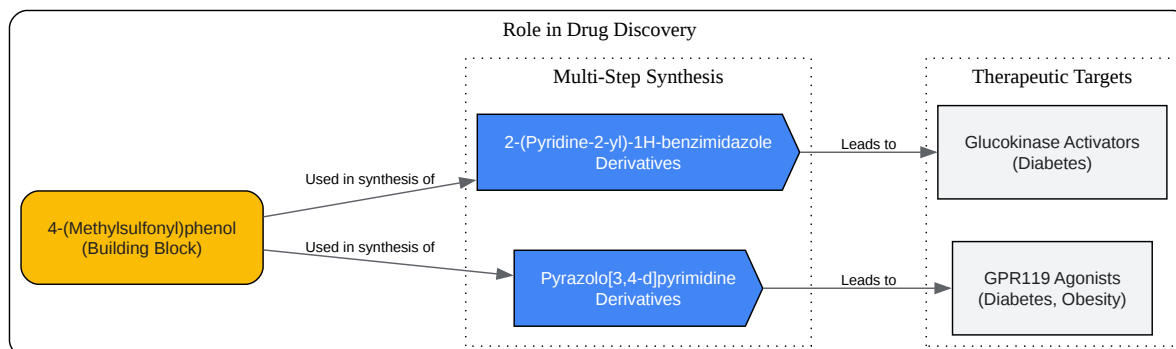
Applications in Drug Development

4-(Methylsulfonyl)phenol is not typically used as a therapeutic agent itself but serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. Its structure is incorporated into various drug candidates to modulate properties such as solubility, metabolic stability, and target binding.

The methylsulfonyl group is a bioisostere for other functional groups and can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding.[\[12\]](#) Its incorporation can improve the pharmacokinetic profile of a drug candidate by reducing lipophilicity and slowing metabolism.[\[12\]](#)

Role as a Synthetic Building Block

This compound is a documented reagent in the synthesis of novel compounds targeting significant pathways in metabolic diseases.



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Caption: Role of **4-(Methylsulfonyl)phenol** as a building block.

Key examples of its application include:

- **GPR119 Agonists:** It is used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which act as agonists for G protein-coupled receptor 119 (GPR119).^{[1][3][10][13][14]} This receptor is a promising target for the treatment of type 2 diabetes and obesity.
- **Glucokinase Activators:** The compound is also a key starting material for synthesizing novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives.^{[1][3][10][13][14]} These derivatives have been identified as potent activators of glucokinase, an enzyme that plays a central role in glucose metabolism, making them potential therapeutics for type 2 diabetes.

Spectroscopic and Crystallographic Data

Characterization of **4-(Methylsulfonyl)phenol** is typically performed using standard spectroscopic techniques.

Table 3: Summary of Spectroscopic Data

Technique	Description
^{13}C NMR	Spectral data is available in public databases like SpectraBase.[2]
^1H NMR	NMR spectra are available and can be used to confirm the aromatic and methyl protons.[6]
IR Spectroscopy	Infrared spectra show characteristic peaks for the O-H stretch of the phenol, aromatic C-H stretches, and strong absorptions for the S=O stretches of the sulfonyl group.[2][15]
Mass Spectrometry	LCMS analysis typically shows the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 173.0.[10][11]
Raman Spectroscopy	Raman spectral data is also available for this compound.[2]

As of now, detailed single-crystal X-ray diffraction data for **4-(Methylsulfonyl)phenol** itself is not readily available in major public databases. However, crystallographic data for derivatives and structurally related compounds have been published, providing insight into the conformational properties of the methylsulfonylphenyl moiety.[16][17]

Safety and Handling

4-(Methylsulfonyl)phenol is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Table 4: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation[2]
H319	Causes serious eye irritation[2]
H335	May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood.[2]

Conclusion

4-(Methylsulfonyl)phenol is a well-characterized organic compound with significant utility in modern drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an important building block for creating complex molecules with therapeutic potential, particularly in the area of metabolic diseases. This guide has summarized its fundamental properties, synthesis, and key applications, providing a valuable technical resource for researchers and scientists in the field.

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